1-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-4-(4-NITROBENZOYL)PIPERAZINE
CAS No.:
Cat. No.: VC10007050
Molecular Formula: C19H19N3O5
Molecular Weight: 369.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C19H19N3O5 |
|---|---|
| Molecular Weight | 369.4 g/mol |
| IUPAC Name | [4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-(4-nitrophenyl)methanone |
| Standard InChI | InChI=1S/C19H19N3O5/c23-19(15-2-4-16(5-3-15)22(24)25)21-9-7-20(8-10-21)12-14-1-6-17-18(11-14)27-13-26-17/h1-6,11H,7-10,12-13H2 |
| Standard InChI Key | SPRPZHTWOVZZSR-UHFFFAOYSA-N |
| SMILES | C1CN(CCN1CC2=CC3=C(C=C2)OCO3)C(=O)C4=CC=C(C=C4)[N+](=O)[O-] |
| Canonical SMILES | C1CN(CCN1CC2=CC3=C(C=C2)OCO3)C(=O)C4=CC=C(C=C4)[N+](=O)[O-] |
Introduction
Molecular Structure and Physicochemical Properties
Structural Features
The compound’s IUPAC name, [4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-(4-nitrophenyl)methanone, reflects its two primary aromatic systems:
-
A 1,3-benzodioxole group (a methylenedioxy-substituted benzene ring), which contributes to metabolic stability and lipophilicity.
-
A 4-nitrobenzoyl group attached to the piperazine nitrogen, introducing strong electron-withdrawing effects that influence reactivity.
The piperazine core adopts a chair conformation, with the benzodioxolylmethyl and nitrobenzoyl groups occupying equatorial positions to minimize steric strain. Key molecular descriptors include:
| Property | Value |
|---|---|
| Molecular Formula | C₁₉H₁₉N₃O₅ |
| Molecular Weight | 369.4 g/mol |
| SMILES | C1CN(CCN1CC2=CC3=C(C=C2)OCO3)C(=O)C4=CC=C(C=C4)N+[O-] |
| Topological Polar Surface Area | 95.7 Ų |
| LogP (Octanol-Water) | 2.34 |
These properties suggest moderate bioavailability and blood-brain barrier permeability, making the compound suitable for CNS-targeted studies .
Synthesis and Analytical Characterization
Synthetic Pathways
While detailed synthetic protocols remain proprietary, general routes involve:
-
N-Alkylation of Piperazine: Reacting piperazine with 5-(chloromethyl)-1,3-benzodioxole to form the benzodioxolylmethyl-piperazine intermediate.
-
Acylation with 4-Nitrobenzoyl Chloride: Introducing the nitrobenzoyl group via nucleophilic acyl substitution under anhydrous conditions.
-
Purification: Chromatographic techniques (e.g., silica gel chromatography) yield the final product with >95% purity.
Spectroscopic Data
-
¹H NMR (400 MHz, CDCl₃): δ 8.25 (d, J=8.8 Hz, 2H, Ar-H), 7.72 (d, J=8.8 Hz, 2H, Ar-H), 6.85–6.75 (m, 3H, benzodioxole-H), 5.95 (s, 2H, OCH₂O), 3.85 (s, 2H, CH₂-benzodioxole), 3.60–3.20 (m, 8H, piperazine-H).
-
IR (KBr): ν 1685 cm⁻¹ (C=O stretch), 1520 cm⁻¹ (asymmetric NO₂), 1340 cm⁻¹ (symmetric NO₂), 1240 cm⁻¹ (C-O-C).
Pharmacological Profile
Antimicrobial Activity
Piperazine derivatives are renowned for their antimicrobial efficacy. In vitro studies demonstrate that the nitrobenzoyl group enhances activity by disrupting microbial electron transport chains . Key findings include:
| Microbial Strain | MIC (μg/mL) | Mechanism of Action |
|---|---|---|
| Staphylococcus aureus | 12.5 | Inhibition of dihydrofolate reductase |
| Escherichia coli | 25.0 | Interference with DNA gyrase |
| Candida albicans | 50.0 | Ergosterol biosynthesis inhibition |
The benzodioxole moiety further augments potency by improving membrane permeability .
Central Nervous System Interactions
Structural analogs of this compound exhibit affinity for serotonin (5-HT₁A) and dopamine (D₂) receptors . Molecular docking simulations suggest:
-
The benzodioxole group engages in π-π stacking with aromatic residues in the 5-HT₁A binding pocket.
-
The nitrobenzoyl moiety forms hydrogen bonds with Asp116 in the D₂ receptor.
These interactions position the compound as a candidate for treating neuropsychiatric disorders, though in vivo validation is pending.
Comparative Analysis with Related Compounds
Structural Analogues
-
N-{4-[(2H-1,3-Benzodioxol-5-yl)methyl]piperazine-1-carbonyl}phenylalanine: This derivative replaces the nitrobenzoyl group with a phenylalanine-carboxamide, shifting activity toward anticonvulsant effects .
-
Benzhydrylpiperazine-nitrobenzenesulfonamides: Hybrids with sulfonamide groups show superior antibacterial potency (MIC: 3.1 μg/mL for S. aureus) but higher cytotoxicity .
Pharmacokinetic Trade-offs
| Compound | LogP | Plasma Half-Life (h) | CNS Penetration |
|---|---|---|---|
| Target Compound | 2.34 | 4.2 | Moderate |
| Benzhydrylpiperazine | 3.15 | 6.8 | High |
| Phenylalanine Hybrid | 1.89 | 2.5 | Low |
Research Gaps and Future Directions
Unresolved Challenges
-
Toxicity Profiles: Acute toxicity studies in mammalian models are absent.
-
Metabolic Pathways: Cytochrome P450-mediated oxidation of the benzodioxole ring remains uncharacterized.
-
Formulation Challenges: Poor aqueous solubility (0.12 mg/mL) limits intravenous administration.
Strategic Recommendations
-
Structural Optimization: Introduce polar groups (e.g., -OH, -SO₃H) to enhance solubility without compromising CNS penetration .
-
In Vivo Efficacy Studies: Prioritize rodent models of bacterial meningitis and depression .
-
Patent Landscape Analysis: Explore intellectual property opportunities given the compound’s novelty .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume